Superior 5-HT2C Binding Affinity vs. WAY-163909
(Rac)-WAY-161503 demonstrates a higher binding affinity for the human 5-HT2C receptor (Ki = 3.3 nM, displacement of [125I]DOI) compared to the structurally distinct agonist WAY-163909 (Ki = 10.5 nM, same radioligand) [1][2]. This represents a >3-fold greater potency at the primary target.
| Evidence Dimension | Binding affinity (Ki) for human 5-HT2C receptor |
|---|---|
| Target Compound Data | Ki = 3.3 ± 0.9 nM |
| Comparator Or Baseline | WAY-163909: Ki = 10.5 ± 1.1 nM |
| Quantified Difference | 3.2-fold higher affinity |
| Conditions | Radioligand binding assay using [125I]DOI in CHO cell membranes expressing human 5-HT2C receptors |
Why This Matters
Higher affinity enables lower working concentrations, reducing potential off-target engagement and conserving valuable compound.
- [1] Rosenzweig-Lipson, S., Zhang, J., Mazandarani, H., Harrison, B. L., Sabb, A., Dunlop, J., ... & Schechter, L. E. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Brain Research, 1073-1074, 240–251. View Source
- [2] Dunlop, J., Sabb, A. L., Mazandarani, H., Zhang, J., Kalgaonker, S., Shukhina, E., ... & Rosenzweig-Lipson, S. (2005). WAY-163909 [(7 bR, 10 aR)-1,2,3,4,8,9,10,10 a-Octahydro-7 bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole], a Novel 5-Hydroxytryptamine 2C Receptor-Selective Agonist with Anorectic Activity. Journal of Pharmacology and Experimental Therapeutics, 313(2), 862–869. View Source
